5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzoyl chloride with thiosemicarbazide to form the intermediate 2-ethoxyphenylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-(2-ethoxyphenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiol group instead of an amine.
5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-thione: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both ethoxy and ethyl groups
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-13-12-15-14-11(17-12)9-7-5-6-8-10(9)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJAUMBIMIYLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CC=CC=C2OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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